3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with butyl, chloro, and phenyl groups, as well as an aldehyde functional group.
Mechanism of Action
Target of Action
Similar compounds, such as 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde, have been used in the synthesis of derivatives with potential anticonvulsant properties
Mode of Action
It’s worth noting that pyrazole derivatives often participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst. The process involves oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide spectrum of biological activities . For instance, they can inhibit the corrosion of mild steel in an acidic environment .
Result of Action
Similar compounds have shown potential anticonvulsant properties
Action Environment
The environment can significantly influence the action, efficacy, and stability of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. For instance, the compound’s inhibitory effect on mild steel corrosion was observed in an acidic environment . The temperature and concentration of the compound can also affect its protective efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the pyrazole ring using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . The reaction conditions often require heating and an inert atmosphere to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its butyl, chloro, and phenyl substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro group, in particular, can enhance its electrophilicity and potential for substitution reactions .
Properties
IUPAC Name |
3-butyl-5-chloro-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-9-13-12(10-18)14(15)17(16-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAIBCFTQPAGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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